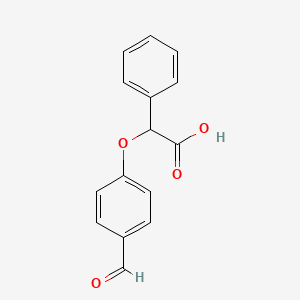

2-(4-Formylphenoxy)-2-phenylacetic acid

描述

属性

IUPAC Name |

2-(4-formylphenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOTZCJKPDGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377304 | |

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480994-56-7 | |

| Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2 4 Formylphenoxy 2 Phenylacetic Acid Within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, valued for their widespread availability, stability, and chemical versatility. wikipedia.org Compounds in this class, ranging from the simple benzoic acid to complex derivatives, are pivotal starting materials and intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals. wikipedia.orgmdpi.com For instance, terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), while salicylic (B10762653) acid and its derivatives form the basis of many pharmaceutical agents. wikipedia.org

2-(4-Formylphenoxy)-2-phenylacetic acid fits within this broad class but is distinguished by its significant structural complexity. Unlike simpler aromatic acids, it incorporates multiple reactive centers:

The carboxylic acid group allows for the formation of esters, amides, and other acid derivatives. wikipedia.org

The aldehyde (formyl) group provides a site for nucleophilic addition and condensation reactions. ncert.nic.in

The aryl ether bond offers a stable linkage that can be cleaved under specific, harsh conditions.

The alpha-carbon , substituted with both a phenyl and a phenoxy group, is a chiral center, introducing the potential for stereoselective synthesis.

This multifunctionality positions this compound as a sophisticated building block, enabling the construction of diverse and complex molecular frameworks from a single starting material.

Foundational Principles Governing Reactivity of Aryl Ethers and Aldehyde Substituted Phenylacetic Acids

The chemical behavior of 2-(4-Formylphenoxy)-2-phenylacetic acid is governed by the interplay of its constituent functional groups.

Reactivity of the Aryl Ether Moiety: The ether linkage in aryl ethers is generally robust and unreactive. Cleavage of the C–O bond requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. For an alkyl aryl ether, this typically yields a phenol (B47542) and an alkyl halide.

Reactivity of the Aldehyde Group: The formyl group is a highly reactive electrophilic center. It readily undergoes nucleophilic addition reactions with a wide range of nucleophiles. Key transformations include:

Reduction to a primary alcohol using hydride reagents.

Oxidation to a carboxylic acid.

Formation of imines (Schiff bases) upon reaction with primary amines. ncert.nic.in

Condensation reactions , such as the Knoevenagel or Wittig reactions, to form new carbon-carbon double bonds.

Reactivity of the α-Substituted Phenylacetic Acid Core: The carboxylic acid function exhibits characteristic reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to amides. The alpha-carbon, being adjacent to both the carboxyl group and a phenyl ring, has acidic protons that can be removed under strongly basic conditions, allowing for α-alkylation or α-halogenation. youtube.comlibretexts.org However, the steric hindrance from the bulky phenyl and phenoxy substituents at this position would significantly influence the feasibility of such reactions. Furthermore, phenylacetic acids can undergo decarboxylation under certain oxidative conditions, a reaction that can be catalyzed by metals like copper. organic-chemistry.org

Historical Development and Emerging Significance in Organic Synthesis Research

Strategies for Carbon-Oxygen Bond Formation in Phenoxyacetic Acid Derivatives

The construction of the phenoxyacetic acid core is the pivotal step in synthesizing the target molecule. This involves forming a stable ether bond between a phenolic precursor and a phenylacetic acid derivative. Various methodologies have been developed to achieve this transformation, ranging from classical nucleophilic substitution reactions to modern catalytic approaches.

A common and reliable strategy for forming the ether linkage in phenoxyacetic acids is a multi-step sequence beginning with a Williamson ether synthesis-type reaction between an ester of a halo-phenylacetic acid and a phenol (B47542). wikipedia.org This is followed by hydrolysis of the ester to liberate the desired carboxylic acid.

The synthesis typically commences with the reaction of 4-hydroxybenzaldehyde with an alkyl 2-bromo-2-phenylacetate. In this process, the phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form a more nucleophilic phenoxide ion. google.comjocpr.com This phenoxide then acts as a nucleophile, displacing the bromide from the alpha-carbon of the phenylacetate (B1230308) ester. Polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are often employed to facilitate this SN2 reaction. google.com

The resulting intermediate, an alkyl 2-(4-formylphenoxy)-2-phenylacetate, is then subjected to hydrolysis to convert the ester functional group into a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, using aqueous sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt, is a frequently used method to yield the final this compound. chemicalbook.com

Reaction Scheme: Esterification-Hydrolysis Route

Ether Formation: 4-hydroxybenzaldehyde + Alkyl 2-bromo-2-phenylacetate → Alkyl 2-(4-formylphenoxy)-2-phenylacetate

Hydrolysis: Alkyl 2-(4-formylphenoxy)-2-phenylacetate → this compound

This route is advantageous due to the wide availability of starting materials and the generally high yields of the individual steps.

A more contemporary and atom-economical approach to forming the C-O ether bond involves the catalytic insertion of a carbene into the O-H bond of a phenol. nih.govresearchgate.net This method typically utilizes an α-aryl-α-diazoester, such as ethyl 2-diazo-2-phenylacetate, as the carbene precursor.

The reaction is catalyzed by a Brønsted acid, which protonates the diazo compound, facilitating the elimination of dinitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. acs.org This carbene is then rapidly trapped by the hydroxyl group of 4-hydroxybenzaldehyde to form the desired ether linkage directly. Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid) are particularly effective in promoting this transformation. researchgate.netchegg.com

This methodology avoids the need for pre-activation of the phenol with a base and the use of a leaving group on the acetic acid component, representing a more direct route to the ether product. rsc.org The reaction proceeds under mild conditions and offers an alternative to traditional methods. acs.org

Functional Group Interconversions on the Phenylacetic Acid Scaffold

The phenylacetic acid framework, once assembled, allows for a variety of functional group interconversions (FGIs). rsc.orgresearchgate.net These transformations are crucial for creating derivatives or for late-stage modification of the molecule. The two primary functional handles on this compound are the aldehyde (formyl) group and the carboxylic acid group.

The formyl group is particularly versatile. It can undergo:

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid, yielding 2-(4-carboxyphenoxy)-2-phenylacetic acid.

Reduction: Reducing agents like sodium borohydride (B1222165) can transform the aldehyde into a primary alcohol, 4-(hydroxymethyl) group.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce a secondary or tertiary amine.

Condensation Reactions: The aldehyde can react with various nucleophiles. For instance, it serves as a key intermediate in Knoevenagel condensation reactions with active methylene compounds, such as in the synthesis of 4-thiazolidinone (B1220212) derivatives. researchgate.net It can also react with substituted anilines to form Schiff bases or with hydroxylamine (B1172632) to form oximes.

The carboxylic acid group can be readily converted into other functionalities:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. masterorganicchemistry.com

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents) followed by reaction with an amine produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

These interconversions highlight the synthetic utility of the this compound scaffold for accessing a diverse range of related chemical structures.

Optimization of Reaction Conditions and Catalyst Systems

To maximize the efficiency, yield, and purity of the final product, careful optimization of reaction conditions, including catalyst choice, solvent, and temperature, is essential.

In Brønsted acid-catalyzed O-H insertion reactions, the choice of catalyst is paramount. nih.gov Trifluoromethanesulfonic acid (CF₃SO₃H) is a superacid known to be a highly efficient catalyst for many organic transformations, including those involving carbene intermediates. researchgate.net Mechanistically, the Brønsted acid protonates the α-carbon of the diazo compound. This protonation makes the dinitrogen moiety a better leaving group, facilitating its departure and the generation of a carbocation, which is a resonance form of the carbene. The highly electrophilic carbene is then intercepted by the nucleophilic oxygen of the phenol's hydroxyl group.

While strong acids like triflic acid are effective, other Brønsted acids can also be screened for optimal performance, balancing reactivity with the potential for side reactions. The efficiency of different catalysts can be compared to identify the most suitable system for a given substrate.

| Catalyst | Typical Loading (mol%) | Relative Reactivity | Key Characteristics |

|---|---|---|---|

| CF₃SO₃H (Triflic Acid) | 1-10 | High | Strong superacid, highly efficient but can be corrosive and non-recoverable. researchgate.net |

| H₂SO₄ (Sulfuric Acid) | 5-20 | Moderate-High | Cost-effective strong acid, but can lead to dehydration or charring at higher temperatures. |

| p-TsOH (p-Toluenesulfonic Acid) | 10-30 | Moderate | Solid, easy-to-handle acid catalyst, often requires higher temperatures. |

| B(C₆F₅)₃·nH₂O | 2-5 | High | Acts as a water-tolerant Brønsted acid, enabling reactions in the presence of moisture. acs.org |

The choice of solvent can significantly influence reaction rates and selectivity. In Williamson ether synthesis, polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

For acid-catalyzed O-H insertion reactions, the solvent must be inert to the strong acid and the reactive carbene intermediate. Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are common choices. nih.gov The effect of the solvent on reaction efficiency can be profound, as demonstrated by studies on related catalytic O-H insertions where solvents like diethyl ether or toluene (B28343) resulted in significantly lower enantioselectivity compared to dichloromethane. nih.gov

Temperature control is also critical. Williamson ether syntheses are often heated to increase the reaction rate, with typical temperatures ranging from room temperature to the reflux temperature of the solvent. jocpr.comchemicalbook.com For O-H insertion reactions involving diazo compounds, reactions are often run at or below room temperature to control the rate of carbene formation and minimize side reactions, such as carbene dimerization.

| Solvent | Typical Temperature Range (°C) | Relative Yield | Notes |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | 0 - 25 | High | Commonly used for O-H insertion; good solubility for reactants and inertness. nih.gov |

| Acetonitrile (CH₃CN) | 25 - 82 | High | Effective for SN2 reactions like Williamson ether synthesis. |

| Acetone | 25 - 56 | Good | Cost-effective solvent for Williamson ether synthesis, often used with K₂CO₃. google.com |

| Toluene | 25 - 110 | Variable | Can be less effective for O-H insertion; may be used for azeotropic removal of water. nih.gov |

| Diethyl Ether (Et₂O) | 0 - 35 | Low to Moderate | Can result in lower selectivity and yield in some catalytic O-H insertions. nih.gov |

Green Chemistry Approaches in the Synthesis of this compound Analogs (e.g., Microwave Irradiation)

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For analogs of this compound, such as 2-(4-formylphenoxy)-N-arylacetamides, multi-component reactions (MCRs) represent a significant green chemistry approach. MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most, if not all, of the atoms of the starting materials. researchgate.net This methodology is highly atom-economical, reduces waste by eliminating the need to isolate intermediates, and often simplifies purification procedures. encyclopedia.pub

For instance, 2-(4-formylphenoxy)-N-arylacetamides have been effectively used in three-component reactions with malononitrile and an active methylene compound (like dimedone or 4-hydroxycoumarin) to synthesize novel fused 4H-pyran systems. arkat-usa.org These reactions are typically carried out under simple reflux conditions, demonstrating an efficient pathway to complex molecules in a single step. arkat-usa.org Similarly, these acetamide (B32628) precursors undergo Hantzsch-like multi-component reactions to produce various dihydropyridine (B1217469) derivatives and other fused heterocyclic systems. tandfonline.comresearchgate.net

While specific examples of microwave-assisted synthesis for these particular acetamide analogs are not prominent in the reviewed literature, microwave irradiation stands as a powerful tool in green chemistry. ajrconline.org Microwave-assisted synthesis offers numerous advantages, including dramatically reduced reaction times, improved product yields, and enhanced purity. sphinxsai.comnih.gov The technique relies on the efficient and uniform heating of the reaction mixture by microwaves, which can accelerate reaction rates significantly compared to conventional heating methods. oatext.com Given its benefits, microwave irradiation is a highly promising, albeit currently underexplored, technique for the synthesis of this compound and its derivatives.

In a related example of green synthesis for a structurally similar compound, a patent describes a process for preparing 2-(4-formylphenyl)propionic acid using hydrogen peroxide (H₂O₂) as a green oxidant in water. This method avoids organic solvents and produces water and oxygen as by-products, highlighting an environmentally friendly approach to synthesizing aromatic aldehydes. google.com

Total Synthesis Strategies Involving this compound as a Key Intermediate

The aldehyde functionality of this compound and its analogs makes them valuable key intermediates, or building blocks, for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The formyl group provides a reactive site for a variety of condensation and cyclization reactions.

Research has extensively demonstrated the use of 2-(4-formylphenoxy)-N-arylacetamides as precursors in the synthesis of diverse heterocyclic systems. These acetamides serve as the foundational scaffold upon which complex rings are built.

Key synthetic applications include:

Synthesis of Fused 4H-Pyrans: Through a one-pot, three-component reaction involving the acetamide precursor, malononitrile, and various active methylene reagents, a range of novel 2-phenoxy-N-phenylacetamide hybrids fused with heterocyclic scaffolds like 2-amino-3-cyano-4H-chromene and 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole have been efficiently synthesized. arkat-usa.org

Formation of Dihydropyridines: A simple and effective Hantzsch-like reaction of 2-(4-formylphenoxy)-N-arylacetamides with compounds like 3-aminocrotononitrile (B73559) or a mix of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) yields a series of 1,4-dihydropyridines and related fused systems. tandfonline.comresearchgate.net

Construction of 2-Oxindole Derivatives: In a Knoevenagel condensation, various 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides react with 5-substituted-1H-indolin-2-ones in the presence of a piperidine (B6355638) catalyst. This reaction yields a series of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-arylacetamides, which have been evaluated for cytotoxic activities. ptfarm.pl

Preparation of Schiff Bases: The formyl group readily reacts with primary aromatic amines to form Schiff bases (imines), leading to the synthesis of 2-(4-aryliminophenoxy)-N-arylacetamides. uobaghdad.edu.iqrdd.edu.iq

These examples underscore the strategic importance of the 2-(4-formylphenoxy) moiety as a versatile intermediate. Its ability to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions allows for the efficient assembly of complex, biologically relevant heterocyclic structures. While these applications may not represent "total synthesis" of complex natural products in the traditional sense, they are pivotal strategies in diversity-oriented synthesis to create libraries of novel compounds for biological screening. nih.gov

Synthesis of Amide Derivatives of this compound

The carboxylic acid moiety of this compound is a prime target for derivatization, readily undergoing reactions to form various amide derivatives. This transformation is a cornerstone of medicinal chemistry, often employed to modulate the physicochemical properties of a parent compound.

Formation of N-Substituted Acetamides

The conversion of the carboxylic acid group into an N-substituted acetamide is a common and straightforward derivatization strategy. This is typically achieved through amide coupling reactions where the carboxylic acid is activated and subsequently reacted with a primary or secondary amine. researchgate.net While direct literature on this compound is specific, the synthesis of N-substituted acetamides from the closely related 2-(4-formylphenoxy)acetic acid is well-documented and provides a clear procedural blueprint. For instance, intermediates such as 2-(4-formylphenoxy)-N-phenylacetamide and its substituted analogs, including N-(4-chlorophenyl), N-(4-methylphenyl), and N-(4-nitrophenyl) derivatives, have been prepared as precursors for more complex molecules. ptfarm.pl

The general synthesis involves activating the carboxylic acid, for example by converting it to an acyl chloride or using standard coupling reagents, followed by reaction with a desired substituted amine. researchgate.netgoogle.com This approach allows for the introduction of a wide array of substituents on the N-phenyl ring, thereby enabling systematic studies of structure-activity relationships.

Table 1: Examples of N-Substituted Acetamide Intermediates Derived from 2-(4-formylphenoxy)acetic acid ptfarm.pl

| Compound Name | N-Substituent |

|---|---|

| 2-(4-formylphenoxy)-N-phenylacetamide | Phenyl |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 4-Chlorophenyl |

| 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide | 4-Methylphenyl |

| 2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide | 4-Nitrophenyl |

| N-(4-chloro-3-fluorophenyl)-2-(4-formylphenoxy)acetamide | 4-Chloro-3-fluorophenyl |

Condensation Reactions with Hydrazides

The carboxylic acid function can also be condensed with hydrazides. This process typically involves a two-step sequence. First, the carboxylic acid is converted into its corresponding acid hydrazide. For example, phenylacetic acid can be converted to its hydrazide, which then serves as a building block. researchgate.net This intermediate can then undergo a condensation reaction with an aldehyde or ketone to form a hydrazide-hydrazone, also known as an acylhydrazone. nih.gov

Acylhydrazones are synthesized through the condensation of an acid hydrazide with an aldehyde or ketone, often in an alcohol solvent like methanol, sometimes with a catalytic amount of acid. nih.govmdpi.com This reaction is a versatile method for linking the phenylacetic acid core to other chemical moieties through the stable –CO–NH–N=CH– linkage. nih.gov The synthesis of acylhydrazones derived from phenylacetic acid has been successfully achieved using microwave-assisted methods, demonstrating an efficient route to these structures. researchgate.net

Schiff Base (Azomethine) Formation via the Formyl Group

The aldehyde (formyl) group on the phenoxy ring is a highly reactive handle for derivatization, most notably through the formation of Schiff bases (or azomethines). This reaction provides a simple and efficient method for introducing significant structural diversity.

Reactivity with Aromatic Amines and Structural Variations

The formyl group readily undergoes condensation with primary aromatic amines to yield Schiff base derivatives. researchgate.net The formation of an azomethine linkage (-C=N-) is typically achieved by refluxing the parent aldehyde with an amine in a suitable solvent, such as ethanol, benzene, or dioxane. nih.govwjpsonline.com The reaction is reversible and often catalyzed by the addition of a small amount of acid or base. wjpsonline.com

A variety of structurally diverse aromatic amines have been successfully reacted with the related 2-formylphenoxyacetic acid to generate extensive libraries of Schiff bases. researchgate.netnih.gov The electronic and steric properties of the substituent on the aromatic amine can influence the reaction rate and the properties of the resulting azomethine. This method allows for the incorporation of numerous functionalized aromatic rings into the final structure.

Table 2: Examples of Schiff Bases Synthesized from 2-Formylphenoxyacetic Acid and Aromatic Amines nih.gov

| Aromatic Amine | Resulting Schiff Base (Azomethine) | Reaction Solvent |

|---|---|---|

| 4-Aminoacetanilide | 2-(4-Acetamidophenyliminomethyl)phenoxyacetic acid | Dioxane |

| 2,3-Dichloroaniline | 2-(2,3-Dichlorophenyliminomethyl)phenoxyacetic acid | Benzene |

| p-Toluidine | 2-(p-Tolyliminomethyl)phenoxyacetic acid | Ethanol |

Diversification of the Phenylacetic Acid Moiety

Beyond the functional groups, the core skeleton of the molecule can be modified. Diversification of the phenylacetic acid portion, specifically by altering the phenyl ring, opens another avenue for creating structural analogs.

Introduction of Substituted Phenyl Groups

Introducing substituents onto the phenyl group of the phenylacetic acid moiety creates a new series of analogs. Synthetic strategies to achieve this often involve starting with an appropriately substituted phenylacetic acid precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful method for creating the Csp2-Csp3 bond necessary to link a substituted aryl group to the acetic acid backbone. inventivapharma.com This approach has been used to synthesize various ortho-substituted phenylacetic acid derivatives. inventivapharma.com

Another route involves the Friedel-Crafts-type reaction between a substituted aromatic compound and a derivative of hydroxyacetic acid, such as a sulfonyloxy-activated ester or nitrile. google.com This allows for the direct formation of the substituted phenylacetic acid core, which can then be further elaborated. For example, mesitylene (B46885) can be reacted with n-butyl sulfonyloxyacetate in the presence of aluminum chloride to produce n-butyl mesityl acetate. google.com These methods provide access to a wide range of analogs where the electronic and steric properties of the phenylacetic acid portion are systematically varied.

Chiral Analog Synthesis

The presence of a stereocenter at the alpha-carbon of the phenylacetic acid moiety means that this compound can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure or enriched analogs is a significant objective, as the biological and material properties of chiral molecules are often enantiomer-dependent. nih.gov While direct asymmetric synthesis of the title compound is not extensively documented, established methodologies for preparing chiral 2-aryl-2-hydroxyacetic acids and related structures provide a roadmap for producing its chiral analogs. caltech.edu

One prominent strategy involves the enantioselective hydroxylation of 2-arylacetic acid precursors using engineered biocatalysts. Variants of enzymes like cytochrome P450 BM-3 have demonstrated the ability to catalyze the hydroxylation at the alpha-position of carboxylic acid derivatives with high enantioselectivity. caltech.edu This biocatalytic approach offers a green and efficient route to chiral building blocks that could be further elaborated into the desired target molecule.

Alternative chemical approaches utilize the chiral pool or chiral auxiliaries. For instance, a synthesis could begin with an enantiopure starting material, such as an optically active mandelic acid derivative, and build the rest of the molecule around it. nih.gov Another method involves the use of a chiral auxiliary, which is temporarily attached to an achiral precursor to direct a stereoselective reaction, and is subsequently removed to yield the chiral product. These asymmetric synthesis strategies are crucial for accessing the individual enantiomers of this compound analogs, enabling the exploration of their unique stereospecific properties.

Modification of the Phenoxy Ring System

The phenoxy ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents: the activating alkoxy group (-O-CH(Ph)COOH) and the deactivating formyl group (-CHO).

The introduction of substituents such as nitro and ethoxy groups onto the phenoxy ring can significantly alter the chemical reactivity and properties of the parent molecule.

Nitration: The introduction of a nitro group is typically achieved through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The ether linkage is an ortho-, para-director, while the formyl group is a meta-director. The positions ortho to the strongly activating ether group (and meta to the formyl group) are the most likely sites for substitution. This leads to the regioselective formation of nitro-substituted analogs, which can serve as versatile intermediates for further functionalization, such as reduction to an amino group.

Ethoxylation: The synthesis of an ethoxy-substituted analog would generally involve a multi-step process starting from a precursor like 4-hydroxy-3-ethoxybenzaldehyde. This precursor, containing the desired substitution pattern on the phenoxy ring, can then be reacted with a suitable 2-phenylacetic acid derivative, for example, via a Williamson ether synthesis, to construct the final molecule. This approach ensures precise control over the position of the ethoxy group.

These modifications allow for the fine-tuning of the molecule's properties, which is essential for developing derivatives with specific functionalities.

| Substituent | Typical Reagents | Position of Substitution | Synthetic Strategy |

|---|---|---|---|

| Nitro (-NO₂) | HNO₃ / H₂SO₄ | Ortho to the ether linkage | Direct electrophilic aromatic substitution on the this compound scaffold. google.com |

| Ethoxy (-OCH₂CH₃) | Varies (e.g., Ethyl iodide, K₂CO₃) | Ortho or Meta to the ether linkage | Williamson ether synthesis on a dihydroxybenzaldehyde precursor prior to coupling with the phenylacetic acid moiety. |

Exploitation of this compound in Heterocyclic Synthesis

The aldehyde functionality of this compound is a key handle for its use in constructing a wide array of heterocyclic systems. The carbonyl group readily participates in condensation reactions with various nucleophiles, particularly those containing active methylene groups, leading to the formation of new carbon-carbon double bonds and subsequent cyclization. nih.govsci-hub.seresearchgate.net

A prominent example of this reactivity is the Knoevenagel condensation with active methylene compounds. researchgate.net This reaction typically involves an aldehyde or ketone reacting with a compound possessing a methylene group flanked by two electron-withdrawing groups, catalyzed by a weak base like piperidine or pyrrolidine. researchgate.netptfarm.pl

When this compound is reacted with 2,4-thiazolidinedione, a Knoevenagel condensation occurs. The reaction proceeds via the formation of a carbanion from the active methylene group of the thiazolidinedione, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 5-benzylidene-2,4-thiazolidinedione derivative. This class of compounds, often referred to as glitazones, is significant in medicinal chemistry. researchgate.net The reaction provides a straightforward and efficient method for incorporating the 2-(phenoxy)-2-phenylacetic acid framework into complex heterocyclic structures. researchgate.netchimicatechnoacta.ru

| Active Methylene Compound | Resulting Heterocyclic Core | Reaction Conditions |

|---|---|---|

| 2,4-Thiazolidinedione | 5-((4-(1-carboxy-1-phenylmethoxy)phenyl)methylene)thiazolidine-2,4-dione | Base catalyst (e.g., piperidine), reflux in solvent (e.g., methanol). researchgate.netptfarm.pl |

| Malononitrile | 2-((4-(1-carboxy-1-phenylmethoxy)phenyl)methylene)malononitrile | Base catalyst, various solvents. nih.gov |

| Barbituric Acid | 5-((4-(1-carboxy-1-phenylmethoxy)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Base catalyst (e.g., pyridine). researchgate.net |

Derivatization Towards Advanced Materials Precursors (e.g., Phthalocyanines)

Phthalocyanines are large, aromatic macrocyclic compounds with extensive applications in materials science, including as dyes, catalysts, and components in molecular electronics, owing to their unique electronic and photophysical properties. nih.gov They are typically synthesized via the cyclotetramerization of phthalonitrile (B49051) (1,2-dicyanobenzene) derivatives.

While this compound is not a direct precursor, its structural motifs can be incorporated into phthalocyanine (B1677752) macrocycles through strategic derivatization. The synthesis of peripherally substituted phthalocyanines allows for the tuning of their solubility, aggregation behavior, and electronic properties. researchgate.net A synthetic route to a phthalocyanine bearing four 2-(phenoxy)-2-phenylacetic acid groups would involve the initial preparation of a substituted phthalonitrile.

This could be achieved by starting with a phthalonitrile core bearing a reactive group, such as 4-nitrophthalonitrile. Nucleophilic aromatic substitution of the nitro group with 4-hydroxy-alpha-phenylacetic acid (or a protected version) would yield the required precursor: 4-(1-carboxy-1-phenylmethoxy)phthalonitrile. This functionalized phthalonitrile can then undergo a template-assisted cyclotetramerization reaction, often in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) and a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent. nih.gov This process results in the formation of a metal-complexed phthalocyanine with four 2-(phenoxy)-2-phenylacetic acid substituents appended to the periphery of the macrocycle, creating a novel material with potentially interesting solubility and aggregation characteristics. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 4 Formylphenoxy 2 Phenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H-NMR Spectral Analysis for Proton Environments

The ¹H-NMR spectrum of 2-(4-Formylphenoxy)-2-phenylacetic acid provides detailed information about the number, type, and connectivity of protons in the molecule. Based on analogous structures like 4-formylphenoxyacetic acid and various phenylacetic acid derivatives, a characteristic pattern of signals is expected. rsc.orgchemicalbook.com

The spectrum can be divided into several key regions:

Aldehydic Proton: A distinct singlet is anticipated in the downfield region, typically around δ 9.8-10.0 ppm, which is characteristic of a formyl group proton (-CHO). chemicalbook.com

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group (-COOH) is expected to appear far downfield, generally above δ 10.0 ppm, and its position can be concentration-dependent.

Aromatic Protons: The protons on the two aromatic rings will resonate in the range of δ 7.0-8.0 ppm. The 4-formylphenoxy group will likely show two doublets corresponding to an AA'BB' system, with the protons ortho to the formyl group appearing further downfield than those ortho to the ether linkage. chemicalbook.com The five protons of the unsubstituted phenyl ring will present as a multiplet. drugbank.com

Methine Proton: A key singlet for the proton on the chiral carbon (-CH(Ph)O-) is expected. Its chemical shift would be influenced by the adjacent oxygen and phenyl ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Aldehyde (-CHO) | 9.8 - 10.0 | singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | multiplet |

¹³C-NMR Spectral Analysis for Carbon Framework

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon atoms and information about their chemical environment. libretexts.org For this compound, distinct signals are predicted for the carbonyl, aromatic, and aliphatic carbons.

Key expected resonances include:

Carbonyl Carbons: Two signals in the low-field region (δ 160-200 ppm) are characteristic of the carboxylic acid carbon (-COOH) and the aldehyde carbon (-CHO). libretexts.org Generally, the aldehyde carbon appears at a higher chemical shift than the carboxylic acid carbon.

Aromatic Carbons: A series of signals between δ 110-160 ppm will correspond to the carbons of the two phenyl rings. The carbon atoms attached to electronegative oxygen atoms or the electron-withdrawing formyl group will be shifted further downfield.

Methine Carbon: The signal for the benzylic methine carbon (-CH(Ph)O-) is expected in the aliphatic region, typically around δ 75-85 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Carboxylic Acid (C=O) | 170 - 175 |

| Aromatic (C-O, C-C=O) | 160 - 165 |

| Aromatic (C-H, C-C) | 110 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure. chemicalbook.comnih.gov Analysis of related compounds such as phenylacetic acid and mandelic acid provides a basis for these assignments. nih.govresearchgate.net

The principal absorption bands anticipated are:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aldehydic C-H stretching gives rise to two characteristic, often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=O Stretch (Carbonyls): Two distinct and strong absorption bands are expected for the two carbonyl groups. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹. The aldehyde C=O stretch, conjugated with the aromatic ring, is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch (Ether and Carboxylic Acid): Strong bands corresponding to the asymmetric C-O-C stretch of the ether linkage and the C-O stretch of the carboxylic acid are expected in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₂O₄), the molecular weight is 256.25 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 256. The fragmentation pattern would likely involve characteristic losses of functional groups:

Loss of the carboxyl group: A primary fragmentation pathway would be the loss of the -COOH radical (45 Da), leading to a significant fragment ion at m/z = 211.

Alpha-cleavage: Cleavage of the bond between the two aromatic systems could occur. For instance, cleavage of the ether bond could lead to ions corresponding to the formylphenoxy cation or the phenylacetic acid radical cation and their subsequent fragments.

Formation of Tropylium (B1234903) Ion: As seen in many benzyl-containing compounds, rearrangement and fragmentation can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91. nist.gov

Decarbonylation: The formyl group can lose carbon monoxide (28 Da), which can occur from the molecular ion or subsequent fragments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₁₅H₁₂O₄, the theoretical elemental composition can be calculated. scbt.com Experimental values obtained for a pure sample are expected to match these theoretical values within a narrow margin (typically ±0.4%). This technique is standard for the characterization of novel synthesized compounds. ptfarm.pl

Table 4: Theoretical Elemental Composition of C₁₅H₁₂O₄

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 70.30 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.72 |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.98 |

| Total | | | | 256.257 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

This powerful technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of the molecule in the crystalline state. For a compound like this compound, X-ray analysis would be expected to reveal:

The relative orientation of the phenyl and phenoxy rings.

The planarity of the aromatic systems.

Crucially, the intermolecular hydrogen bonding network established by the carboxylic acid functional groups. Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. researchgate.net

Advanced Spectroscopic Techniques in Research

The definitive structural elucidation and characterization of this compound and its derivatives rely on a suite of advanced spectroscopic techniques that provide deeper insights beyond standard one-dimensional NMR and basic mass spectrometry. These sophisticated methods are indispensable for unambiguously determining stereochemistry, mapping complex molecular frameworks, and understanding intermolecular interactions in the solid state. Techniques such as Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS) are central to contemporary research on this class of compounds.

Two-Dimensional NMR (2D NMR) spectroscopy is a powerful tool for establishing the precise connectivity of atoms within the this compound molecule. numberanalytics.com Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map out the connections between protons and carbons. For instance, an HMBC spectrum would be crucial for confirming the ether linkage by showing a correlation between the methine proton at the C2 position and the carbons of the formylphenoxy group.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei (Example) | Information Gained |

|---|---|---|

| COSY | Aromatic protons on the phenyl ring | Reveals adjacent protons on the same ring system. |

| HSQC | Methine proton (C2-H) to Methine carbon (C2) | Directly links protons to the carbons they are attached to. |

| HMBC | Formyl proton (-CHO) to Carbonyl carbon (C=O) | Confirms connectivity across multiple bonds, such as the formyl group's position on the phenoxy ring. |

| HMBC | Methine proton (C2-H) to Phenoxy ring carbons | Confirms the ether linkage between the phenylacetic acid moiety and the 4-formylphenoxy group. |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the target compound and its derivatives. rsc.org Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can determine the mass of the molecular ion with extremely high accuracy, allowing for the unambiguous calculation of the molecular formula (C₁₅H₁₂O₄). Tandem mass spectrometry (MS/MS) experiments can also be performed to study the fragmentation patterns, providing further structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Exact Mass | Expected Fragmentation Ions (m/z) |

|---|---|---|

| [M+H]⁺ | 257.0757 | 135.0441 (C₉H₇O), 121.0284 (C₇H₅O₂) |

| [M-H]⁻ | 255.0612 | 211.0710 (loss of CO₂), 133.0346 (C₈H₅O₂) |

These advanced techniques, when used in combination, provide a comprehensive and unequivocal characterization of this compound. The detailed structural information obtained is fundamental for understanding its chemical properties and for its application in further research and material synthesis.

Computational Chemistry and Molecular Modeling of 2 4 Formylphenoxy 2 Phenylacetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. nih.gov DFT methods provide a balance between accuracy and computational cost, making them suitable for studying medium to large-sized organic molecules. orientjchem.orgresearchgate.net

By solving approximations of the Schrödinger equation, DFT can determine various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive.

For 2-(4-Formylphenoxy)-2-phenylacetic acid, the electronic landscape is influenced by its distinct functional groups: the phenyl ring, the phenoxy group, the formyl (aldehyde) group, and the carboxylic acid. The aromatic rings and carbonyl groups are electron-withdrawing, which influences the electron distribution across the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit negative electrostatic potential, making them sites for electrophilic attack. In contrast, the hydrogen of the carboxylic acid would be a region of positive potential.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-311G) This table is illustrative. Actual values would require specific computation.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different spatial arrangement and potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. nih.gov

The most stable conformation is often one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid proton and the ether oxygen).

Table 2: Illustrative Relative Energies of Potential Conformers of this compound This table presents a hypothetical scenario to illustrate the concept of an energy landscape.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Stability |

| A (Global Minimum) | 180° (anti-periplanar) | 0.0 | Most Stable |

| B | 60° (gauche) | 5.2 | Less Stable |

| C | 0° (syn-periplanar) | 15.8 | Least Stable (High Steric Strain) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT and ab initio methods can accurately calculate the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. orientjchem.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors, but they generally show good agreement with experimental data. orientjchem.org For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and the carboxylic acid, the C-O-C asymmetric stretch of the ether linkage, and various C-H and C=C stretching modes of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations determine the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These values are then referenced against a standard (like tetramethylsilane, TMS) to yield the chemical shifts. The predicted spectra can help assign peaks in experimental data and confirm the molecule's proposed structure.

Table 3: Comparison of Predicted vs. Expected Experimental IR Frequencies for Key Functional Groups Calculated values are often systematically higher than experimental ones and are typically scaled for better comparison.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3600 | 3300-2500 (broad) |

| Aldehyde | C=O stretch | ~1750 | 1740-1720 |

| Carboxylic Acid | C=O stretch | ~1780 | 1725-1700 |

| Ether | C-O-C stretch | ~1280 | 1300-1200 |

| Aromatic Ring | C=C stretch | ~1620 | 1600-1450 |

Molecular Docking and Ligand-Enzyme Interaction Modeling (General theoretical principles)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. wikipedia.orgiaanalysis.com This method is crucial in structure-based drug design for identifying potential drug candidates by screening large virtual libraries. iaanalysis.comnih.gov

The process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the receptor. This includes translating and rotating the ligand and allowing its rotatable bonds to be flexible. nih.gov The receptor can be treated as rigid (rigid docking), or its side-chain flexibility can be incorporated (flexible docking or induced-fit docking). iaanalysis.com

Scoring: A scoring function is used to evaluate the "goodness-of-fit" for each generated pose. nih.gov This function calculates an estimated binding affinity or free energy of binding. Scoring functions consider various intermolecular interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org A lower (more negative) score typically indicates a more favorable binding interaction. wikipedia.org

Reaction Pathway Elucidation through Computational Methods

Computational methods can be used to map out the entire energy profile of a chemical reaction, a process known as reaction pathway elucidation. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By locating the transition state—the energy maximum along the minimum energy path between a reactant and a product—chemists can calculate the activation energy of the reaction. This provides a quantitative measure of the reaction's kinetic feasibility. Algorithms can search the potential energy surface for these saddle points, which correspond to transition states.

For this compound, one could computationally investigate various reactions. For example, the reduction of the formyl group to an alcohol or the esterification of the carboxylic acid. The computational study would involve:

Optimizing the geometries of the reactant(s) and product(s).

Locating the transition state structure connecting them.

Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, helping to predict reaction outcomes and design more efficient synthetic routes. frontiersin.org

Applications of 2 4 Formylphenoxy 2 Phenylacetic Acid As a Synthetic Platform

Role as an Organic Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that act as foundational components for the modular, bottom-up assembly of complex molecular architectures. 2-(4-Formylphenoxy)-2-phenylacetic acid and its close derivatives are recognized as active carbonyl agents and suitable "building blocks" for the targeted synthesis of biologically active compounds. sigmaaldrich.com The presence of both an aldehyde and a carboxylic acid group allows for a wide range of chemical transformations, enabling chemists to construct intricate molecular frameworks.

The utility of this compound as a synthon is demonstrated in its application to create various heterocyclic compounds. For instance, derivatives such as 2-(4-formylphenoxy)-N-aryl acetamides are key intermediates in the synthesis of novel Schiff bases. rdd.edu.iq These intermediates are also employed in condensation reactions, such as the Knoevenagel condensation, with 5-substituted-1H-indolin-2-ones to produce complex 2-oxindole derivatives. google.com This versatility underscores the compound's role as a fundamental component in the synthetic chemist's toolbox for generating molecular diversity.

Utility in Pharmaceutical Intermediate Chemistry

The phenylacetic acid scaffold is a common feature in many pharmaceutical compounds, and its derivatives are crucial intermediates in drug synthesis. wikipedia.orgptfarm.pl The subject compound, this compound, serves as a precursor for various pharmacologically active molecules.

Research has shown that derivatives of this compound are instrumental in the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com Specifically, 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides have been synthesized and used to create a series of 4-thiazolidinone (B1220212) derivatives, which were subsequently evaluated for anti-inflammatory activity. sigmaaldrich.com Furthermore, related intermediates like 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide have been used to synthesize 2-oxindole derivatives that exhibit cytotoxic activity against human cancer cell lines, highlighting their potential in the development of new chemotherapeutic agents. google.com

Table 1: Examples of Pharmaceutical Scaffolds Synthesized from this compound Derivatives

| Derivative/Intermediate | Resulting Compound Class | Potential Therapeutic Area |

|---|---|---|

| 2-(4-Formylphenoxy)-N-aryl acetamides | 4-Thiazolidinones | Anti-inflammatory (NSAIDs) |

| 2-(4-Formylphenoxy)-N-substituted-phenyl-acetamide | 2-Oxindole derivatives | Anticancer (Cytotoxic agents) |

Applications in Agrochemical Synthesis

While direct applications of this compound in agrochemical synthesis are not extensively documented, the structural motifs within the molecule are found in known agrochemicals. The phenoxyacetic acid core is characteristic of a class of herbicides that function as synthetic auxins, or plant growth regulators, to control broadleaf weeds. ontosight.ainih.gov

Derivatives of phenylacetic acid have also been investigated for their potential as pesticides. ontosight.aigoogle.com Given that this compound combines both the phenoxyacetic acid and phenylacetic acid structures, it represents a plausible starting material for the synthesis of new agrochemical candidates. Its functional groups allow for modifications that could lead to the development of novel herbicides or pesticides with unique modes of action or improved efficacy.

Contribution to Materials Science Research (e.g., Lead Compounds, Ligands)

In materials science, the design of functional molecules that can self-assemble into larger, ordered structures is a key area of research. The carboxylic acid group in this compound makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they have applications in gas storage, separation, and catalysis. mdpi.com

A notable application in this area involves the use of the related compound, 2-formylphenoxyacetic acid, to create Schiff base ligands. These ligands have been successfully used to synthesize mononuclear Cobalt(II) complexes that exhibit properties of single-ion magnets, which are materials of interest for high-density information storage and quantum computing. researchgate.net The ability of the formyl and carboxylate groups to coordinate with metal ions in specific geometries makes this compound a promising building block for designing new functional materials with tailored magnetic or electronic properties.

Analytical Chemistry Standards and Reference Materials (for related compounds)

In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. While this compound is not widely listed as a standalone analytical standard, its parent compound, phenylacetic acid, is available as a certified reference material. caymanchem.com

Given its role as a key starting material in the synthesis of pharmaceuticals and other complex molecules, this compound could serve as an essential reference material for quality control purposes. For example, in the production of the NSAID or anticancer derivatives mentioned previously, an analytical standard of the starting material would be necessary to quantify its purity and to detect any related impurities in the final product. Therefore, it has significant potential as a specialized analytical standard for methods developed to monitor synthetic pathways that utilize it as a precursor.

Future Prospects and Emerging Research Avenues for 2 4 Formylphenoxy 2 Phenylacetic Acid

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the alpha-carbon of the acetic acid moiety makes the development of asymmetric synthetic routes a paramount objective. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, accessing enantiomerically pure forms of 2-(4-Formylphenoxy)-2-phenylacetic acid is crucial for producing single-enantiomer active pharmaceutical ingredients (APIs), potentially leading to drugs with improved efficacy and reduced side effects.

Future research is anticipated to move beyond classical resolution methods towards more elegant and atom-economical catalytic asymmetric syntheses. Organocatalysis, in particular, presents a promising frontier. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be powerful catalysts for a wide array of transformations and could be adapted for the enantioselective synthesis of this target molecule. scienceopen.comresearchgate.net These catalysts function by activating substrates through hydrogen bonding, creating a chiral environment that directs the formation of one enantiomer over the other. scienceopen.com

A potential research strategy would involve the asymmetric arylation of a glyoxylate (B1226380) derivative, catalyzed by a chiral ligand-metal complex or an organocatalyst, to set the crucial stereocenter. The development of such methods is a key area of modern organic synthesis, with significant progress being made in the asymmetric synthesis of related α-aryl carboxylic acid structures. nih.govresearchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example Catalyst Class | Proposed Reaction | Potential Advantages |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric Friedel-Crafts alkylation of phenol (B47542) with an α-ketoester | Metal-free, environmentally benign, high enantioselectivity. acs.org |

| Transition Metal Catalysis | Rhodium or Palladium with Chiral Phosphine Ligands | Asymmetric C-H arylation or conjugate addition | High turnover numbers, broad substrate scope. |

| Biocatalysis | Engineered Enzymes (e.g., Ketoreductases) | Enantioselective reduction of a keto-precursor | High specificity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Catalytic Transformations

The molecular structure of this compound contains three distinct functional groups: a carboxylic acid, an ether linkage, and an aldehyde. The aldehyde group, in particular, is a versatile chemical handle for a variety of catalytic transformations, allowing for the synthesis of a diverse library of derivatives for biological screening or materials science applications.

One significant avenue of research is the selective catalytic hydrogenation of the formyl group. beilstein-journals.org This transformation would yield 2-(4-(hydroxymethyl)phenoxy)-2-phenylacetic acid, a bifunctional molecule with both alcohol and carboxylic acid moieties. Heterogeneous catalysts, such as palladium or iridium nanoparticles supported on materials like halloysite, have shown high efficiency and selectivity for the hydrogenation of aryl aldehydes to the corresponding benzylic alcohols under mild conditions. scilit.combeilstein-journals.org Such transformations are attractive from an industrial perspective as they often replace less environmentally friendly hydride reagents with clean hydrogen gas. beilstein-journals.org

Further explorations could involve catalytic reductive amination to introduce nitrogen-containing functionalities or selective oxidation of the aldehyde to create a dicarboxylic acid derivative. These transformations would expand the chemical space accessible from this intermediate, providing precursors for novel APIs or specialized polymers.

Table 2: Potential Catalytic Modifications of the Formyl Group

| Transformation | Catalyst System | Product Functional Group | Potential Application |

| Selective Hydrogenation | Pd/C, H₂ or Iridium Nanoparticles beilstein-journals.orgscilit.com | Primary Alcohol (-CH₂OH) | Polyester monomer, precursor for further functionalization. |

| Reductive Amination | Ni, Ru, or Rh catalyst, H₂, Amine | Amine (-CH₂NR₂) | Synthesis of novel bioactive molecules. |

| Oxidation | Supported Gold or Platinum catalysts, O₂ | Carboxylic Acid (-COOH) | Dicarboxylic acid linker for MOFs or polyamides. |

| Wittig/Horner-Wadsworth-Emmons Olefination | Phosphonium ylides/Phosphonate carbanions | Alkene (-CH=CHR) | Introduction of polymerizable groups or conjugated systems. |

Integration into Flow Chemistry Systems

The production of APIs and their intermediates is increasingly shifting from traditional batch processing to continuous flow chemistry. asynt.com This technology offers significant advantages in terms of safety, process control, reproducibility, and scalability. mdpi.comscielo.br The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.

A future research goal would be to design a multi-step, continuous flow synthesis that combines several chemical transformations without the need to isolate and purify intermediates. mdpi.com This approach, often termed a "telescoped" synthesis, can drastically reduce waste, energy consumption, and manufacturing time. beilstein-journals.org Flow reactors, which typically consist of small-diameter tubing, provide superior heat and mass transfer compared to large batch reactors, allowing for reactions to be run safely at higher temperatures and pressures, thus accelerating reaction rates. scielo.br

A hypothetical flow setup could involve pumping reactants through sequential reactor coils or packed-bed columns, where each zone is optimized for a specific transformation (e.g., ether formation followed by formylation). In-line purification and analysis techniques could be integrated to monitor the reaction in real-time, ensuring high purity of the final product. researchgate.net

Advanced Materials Applications Beyond Current Scope

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it an intriguing candidate as a monomer or building block for advanced materials. Its current role as a pharmaceutical intermediate belies its potential in materials science.

A significant emerging avenue is its use as an organic linker for the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.com MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. imperial.ac.ukbldpharm.com The carboxylic acid group can coordinate strongly with metal ions to form the framework, while the pendant aldehyde group could remain free within the pores. cd-bioparticles.net This "dangling" functional group could be used for post-synthetic modification, allowing other molecules to be grafted onto the MOF's internal surface to create materials for catalysis, gas separation, or sensing.

Furthermore, the compound could serve as a monomer in polymerization reactions. For example, covalent organic frameworks (COFs), which are analogous to MOFs but constructed entirely from light elements, are often synthesized from monomers containing aldehyde groups. acs.org Alternatively, the aldehyde and carboxylic acid could participate in condensation polymerizations to form novel polyesters or polyacetals with unique properties conferred by the bulky phenylacetic acid side group.

Synergistic Approaches Combining Synthesis and Computational Design

The advancement of the research areas described above can be significantly accelerated by integrating experimental synthesis with computational chemistry. mdpi.com This synergistic approach allows for the rational design of catalysts, processes, and materials, reducing the time and cost associated with trial-and-error experimentation. mdpi.com

For the development of asymmetric syntheses (Section 7.1), computational tools like Density Functional Theory (DFT) can be used to model the transition states of catalytic reactions. researchgate.net By calculating the energy barriers for the formation of different stereoisomers, researchers can predict the enantioselectivity of a proposed catalyst, guiding the selection of the most promising candidates for experimental validation. mdpi.com

In exploring novel catalytic transformations (Section 7.2) and designing flow systems (Section 7.3), computational modeling can be used to understand reaction pathways, identify potential byproducts, and optimize reaction conditions. numberanalytics.comsmu.edu Reaction path optimization algorithms can map out the entire energy landscape of a chemical transformation, providing crucial insights into the mechanism. acs.org For materials applications (Section 7.4), computational simulations can predict the structure and properties (e.g., porosity, stability) of hypothetical MOFs or polymers before they are synthesized, enabling the in silico design of materials with desired functionalities. nih.gov This interplay between computational prediction and experimental validation represents a modern, efficient paradigm for chemical research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。